tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate is a chemical compound with the molecular formula C7H16N2O3. It is commonly used in organic synthesis and has applications in various scientific fields. This compound is known for its stability and reactivity, making it a valuable reagent in chemical research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminooxy compound. One common method is the reaction of tert-butyl carbamate with (1S)-2-aminooxy-1-methylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems. These systems provide a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate involves the formation of stable carbamate adducts with amino groups. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which readily reacts with electrophilic centers in target molecules . The compound can inhibit enzyme activity by modifying active site residues, thereby blocking substrate binding and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-(aminooxy)ethyl)carbamate
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
Uniqueness
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of the aminooxy group. This combination provides distinct reactivity and stability compared to other similar compounds. The stereochemistry of the compound allows for selective interactions with chiral centers in target molecules, making it valuable in asymmetric synthesis and chiral resolution processes .
Eigenschaften
Molekularformel |
C8H18N2O3 |
---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-aminooxypropan-2-yl]carbamate |
InChI |
InChI=1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
SWALAYUOXONVQW-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CON)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CON)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.